Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)-
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Overview
Description
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in dyes and pigments due to their ability to impart bright and stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- typically involves the diazotization of aromatic amines followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then reacted with a coupling component, such as 2-hydroxy-1-naphthalenyl, to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process often involves continuous monitoring and automation to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Acid Orange 7: Another azo compound with similar structural features.
Pigment Red 4: A related azo dye used in various applications.
Uniqueness
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
68155-72-6 |
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Molecular Formula |
C33H23N5O3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C33H23N5O3/c39-29-19-11-21-5-1-3-7-27(21)31(29)37-35-25-13-9-23(10-14-25)33(41)34-24-15-17-26(18-16-24)36-38-32-28-8-4-2-6-22(28)12-20-30(32)40/h1-20,39-40H,(H,34,41) |
InChI Key |
XJCQDCPELKBVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
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